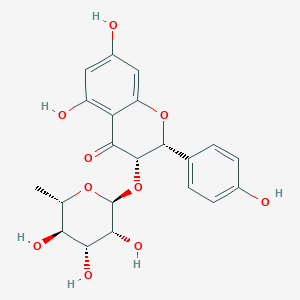
Isoengeletin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoengeletin is a natural product isolated from the leaves of Engelhardtia roxburghiana Wall . It belongs to the chemical family of flavonoids . The molecular formula of Isoengeletin is C21H22O10 and it has a molecular weight of 434.39 . It appears as a powder and is soluble in Acetone, Chloroform, Dichloromethane, DMSO, and Ethyl Acetate .
Molecular Structure Analysis
The IUPAC name of Isoengeletin is (2R,3S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3-dihydrochromen-4-one . The structure can be found in various databases such as ChemSpider .Physical And Chemical Properties Analysis
Isoengeletin has a boiling point of 763.4±60.0°C at 760 mmHg and a melting point of 301-302°C . Its density is 1.66±0.1 g/cm3 .Scientific Research Applications
Antioxidant and Neuroprotective Effects
Isoquercetin, a related compound to Isoengeletin, has been found to exhibit neuroprotective effects against cerebral ischemic stroke. It operates by attenuating oxidative stress and neuronal apoptosis in brain injury models, both in vivo and in vitro. This effect is facilitated through the Nrf2-mediated inhibition of the NOX4/ROS/NF-κB pathway, highlighting its potential as a therapeutic agent for ischemic brain injury (Dai et al., 2018).
Effects on Cell Proliferation and Apoptosis
Research on Isorhamnetin, another compound closely related to Isoengeletin, shows that it can inhibit the growth of human lung cancer A549 cells. This inhibition leads to increased apoptotic cell death in a time- and dose-dependent manner, suggesting Isorhamnetin's potential as an anti-lung cancer agent (Ruan, Hu, & Chen, 2015).
Photoprotective Properties
Isorhamnetin also demonstrates photoprotective properties against UVB-induced cell damage in human keratinocytes. It reduces oxidative stress and limits programmed cell death triggered by UVB exposure, suggesting its application in skin protection from UVB radiation (Han et al., 2015).
Cardiovascular Protective Effects
Isoquercetin has also shown cardiovascular protective effects in the treatment of ischemia/reperfusion-related myocardial injury. It protects H9C2 cardiomyocytes from hypoxia/reoxygenation-induced injury, suggesting its potential in managing cardiovascular diseases (Cao, Xu, Zhu, & Liu, 2017).
Metabolic and Anti-Obesity Effects
Isorhamnetin has been studied for its effects on adipocyte mitochondrial biogenesis and AMPK activation. It reduces intracellular lipid and triglyceride accumulation in 3T3-L1 adipocytes, suggesting a role in the prevention of obesity (Lee & Kim, 2018).
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2R,3S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3-dihydrochromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O10/c1-8-15(25)17(27)18(28)21(29-8)31-20-16(26)14-12(24)6-11(23)7-13(14)30-19(20)9-2-4-10(22)5-3-9/h2-8,15,17-25,27-28H,1H3/t8-,15-,17+,18+,19+,20+,21-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQUPQWGKORWZII-RPJYBVRZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@H](OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isoengeletin | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{[(4-Chlorobenzoyl)oxy]ethanimidoyl}-4-methyl-2-phenyl-1,3-thiazole](/img/structure/B3002140.png)

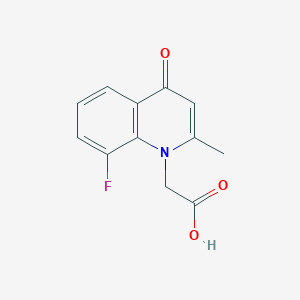
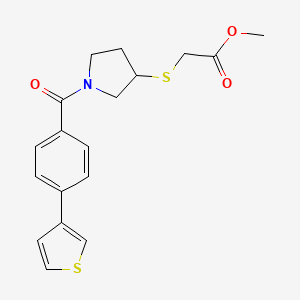
![3-cyclopentyl-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide](/img/structure/B3002147.png)
![(2Z)-N-(2,4-dimethylphenyl)-2-[(3-fluoro-2-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B3002148.png)
![N-(1H-benzo[d]imidazol-2-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide](/img/structure/B3002152.png)
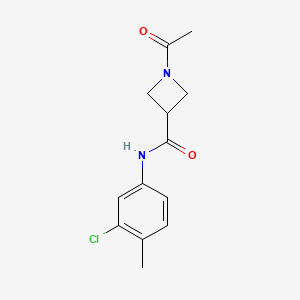
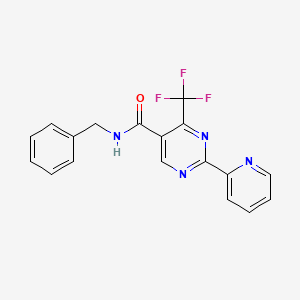
![4-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B3002158.png)
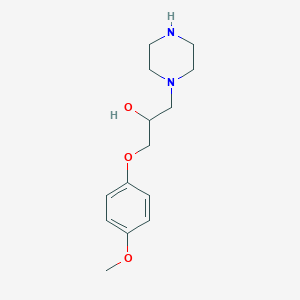
![[2-Oxo-2-(2-oxoimidazolidin-1-yl)ethyl]-phenylcyanamide](/img/structure/B3002160.png)
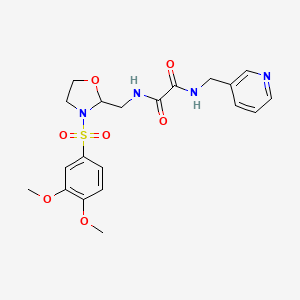
![N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]cyclopropanecarboxamide](/img/structure/B3002163.png)